molecular formula C13H10N2O4 B1195374 5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid CAS No. 73101-87-8

5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid

Cat. No.: B1195374
CAS No.: 73101-87-8
M. Wt: 258.23 g/mol
InChI Key: IRRYFLAZTLGICF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DJ-6783 involves the formation of the furo[3,2-b][1,8]naphthyridine core structure. The synthetic route typically includes the following steps:

    Formation of the naphthyridine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furo moiety: The furo ring is introduced through a cyclization reaction involving an appropriate dihydrofuran precursor.

    Functional group modifications:

Industrial Production Methods

Industrial production of DJ-6783 involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

DJ-6783 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

DJ-6783 has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other quinolone derivatives.

    Biology: Studied for its antimicrobial properties against various bacterial strains.

    Medicine: Investigated for its potential use as an antibiotic.

    Industry: Used in the development of new antimicrobial agents .

Mechanism of Action

DJ-6783 exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, DJ-6783 prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DJ-6783 is unique due to its strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. It also has a distinct chemical structure with a furo[3,2-b][1,8]naphthyridine core, which sets it apart from other quinolone derivatives .

Properties

CAS No.

73101-87-8

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

5-ethyl-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid

InChI

InChI=1S/C13H10N2O4/c1-2-15-6-8(13(17)18)11(16)7-5-10-9(3-4-19-10)14-12(7)15/h3-6H,2H2,1H3,(H,17,18)

InChI Key

IRRYFLAZTLGICF-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O

73101-87-8

Synonyms

DJ 6783
DJ 6783, sodium salt
DJ-6783

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.5 g of 5,8-dihydro-5-ethyl-8-oxofuro-[3,2-b]-1,8-naphthyridine-2,7-dicarboxylic acid (Compound X where R1 =C2H5), 0.8 g of copper powder and 250 ml of diethyl phthalate was heated at 250° to 260° C. for 25 minutes. After cooling, the reaction mixture was separated by partitioning between chloroform and aqueous potassium carbonate solution. The aqueous layer which separated out was acidified with hydrochloric acid and extracted with chloroform. The extract was treated with charcoal, and washed with water, dried and concentrated. The crystals precipitated by adding ethanol were collected by filtration to obtain 4.2 g of 5,8-dihydro-5-ethyl-8-oxofuro[3,2-b]-1,8-naphthyridine-7-carboxylic acid (Compound Ia where R1 =C2H5).
Name
5,8-dihydro-5-ethyl-8-oxofuro-[3,2-b]-1,8-naphthyridine-2,7-dicarboxylic acid
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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